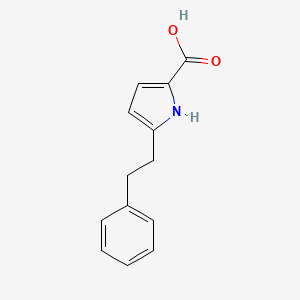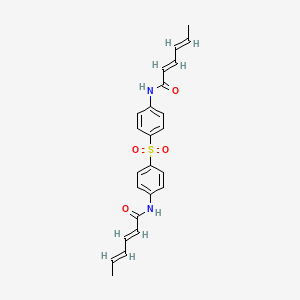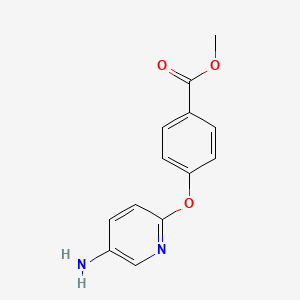![molecular formula C11H18N2O3 B7549435 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone, also known as OCE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. OCE is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied to understand its potential benefits and limitations.
作用機序
The mechanism of action of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of MMPs and AChE, while in vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.
実験室実験の利点と制限
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, including its ease of synthesis and its ability to inhibit the activity of enzymes and proteins. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone, including:
1. Further studies to understand the mechanism of action of this compound and its potential side effects.
2. Investigation of the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
3. Development of new materials, such as polymers and coatings, using this compound as a starting material.
4. Investigation of the potential use of this compound as a tool for studying the activity of enzymes and proteins in the body.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated. While this compound has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and limitations.
合成法
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone can be synthesized using various methods, including the reaction of piperazine with oxalyl chloride to form 1,4-dioxopiperazine, which is then reacted with ethylamine to produce this compound. Another method involves the reaction of piperazine with ethyl oxalyl chloride to form this compound.
科学的研究の応用
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. This compound has also been studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
特性
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-9(14)12-4-6-13(7-5-12)11(15)10-3-2-8-16-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUDXDDBJAJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)

![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)



![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)